Cas no 2229656-49-7 (3-methyl-3-(2-nitroethenyl)oxetane)
3-methyl-3-(2-nitroethenyl)oxetane Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-3-(2-nitroethenyl)oxetane
- 2229656-49-7
- EN300-1819048
-
- Inchi: 1S/C6H9NO3/c1-6(4-10-5-6)2-3-7(8)9/h2-3H,4-5H2,1H3/b3-2+
- InChI Key: UXKPBIKGMCFKFX-NSCUHMNNSA-N
- SMILES: O1CC(/C=C/[N+](=O)[O-])(C)C1
Computed Properties
- Exact Mass: 143.058243149g/mol
- Monoisotopic Mass: 143.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55Ų
3-methyl-3-(2-nitroethenyl)oxetane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1819048-0.05g |
3-methyl-3-(2-nitroethenyl)oxetane |
2229656-49-7 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1819048-0.1g |
3-methyl-3-(2-nitroethenyl)oxetane |
2229656-49-7 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1819048-0.25g |
3-methyl-3-(2-nitroethenyl)oxetane |
2229656-49-7 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1819048-0.5g |
3-methyl-3-(2-nitroethenyl)oxetane |
2229656-49-7 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1819048-1.0g |
3-methyl-3-(2-nitroethenyl)oxetane |
2229656-49-7 | 1g |
$785.0 | 2023-06-01 | ||
| Enamine | EN300-1819048-2.5g |
3-methyl-3-(2-nitroethenyl)oxetane |
2229656-49-7 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1819048-5.0g |
3-methyl-3-(2-nitroethenyl)oxetane |
2229656-49-7 | 5g |
$2277.0 | 2023-06-01 | ||
| Enamine | EN300-1819048-10.0g |
3-methyl-3-(2-nitroethenyl)oxetane |
2229656-49-7 | 10g |
$3376.0 | 2023-06-01 | ||
| Enamine | EN300-1819048-1g |
3-methyl-3-(2-nitroethenyl)oxetane |
2229656-49-7 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1819048-5g |
3-methyl-3-(2-nitroethenyl)oxetane |
2229656-49-7 | 5g |
$2650.0 | 2023-09-19 |
3-methyl-3-(2-nitroethenyl)oxetane Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 3-methyl-3-(2-nitroethenyl)oxetane
3-Methyl-3-(2-Nitroethenyl)Oxetane (CAS No. 2229656-49-7): A Comprehensive Overview
3-Methyl-3-(2-nitroethenyl)oxetane, a compound with the CAS registry number 2229656-49-7, is an intriguing molecule that has garnered attention in various scientific domains. This compound belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of a nitro group and a methyl substituent introduces unique chemical properties, making it a subject of interest in both academic and industrial research.
The structure of 3-methyl-3-(2-nitroethenyl)oxetane is characterized by a saturated four-membered ring with an oxygen atom, a methyl group, and a nitro-substituted ethenyl group attached to the same carbon atom. This configuration imparts rigidity to the molecule, which can influence its reactivity and stability. Recent studies have explored the synthesis of this compound through various routes, including ring-opening reactions and nucleophilic substitutions, highlighting its potential as an intermediate in organic synthesis.
One of the most significant advancements in the study of 3-methyl-3-(2-nitroethenyl)oxetane is its application in polymer chemistry. Researchers have demonstrated that this compound can serve as a monomer for the synthesis of novel polymers with tailored mechanical and thermal properties. The incorporation of the nitro group introduces additional functionality, enabling these polymers to exhibit enhanced stability under oxidative conditions. This makes them promising candidates for use in high-performance materials, such as those required in aerospace and automotive industries.
In addition to its role in polymer science, 3-methyl-3-(2-nitroethenyl)oxetane has also been investigated for its potential in drug delivery systems. The molecule's ability to undergo controlled ring-opening reactions under specific physiological conditions has led to its exploration as a carrier for bioactive molecules. Recent studies have focused on optimizing the kinetics of these reactions to ensure precise drug release profiles, which could revolutionize targeted therapy approaches.
The electronic properties of 3-methyl-3-(2-nitroethenyl)oxetane have also been a focal point of recent research. Computational studies have revealed that the nitro group significantly alters the molecule's electron distribution, enhancing its reactivity towards electrophilic substitution reactions. This insight has paved the way for its use in designing new catalysts and reaction intermediates, further expanding its utility in organic synthesis.
From an environmental perspective, understanding the degradation pathways of 3-methyl-3-(2-nitroethenyl)oxetane is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, this compound undergoes microbial degradation, producing innocuous byproducts such as carbon dioxide and water. These findings underscore its potential as an environmentally friendly alternative to traditional chemical intermediates.
In conclusion, 3-methyl-3-(2-nitroethenyl)oxetane (CAS No. 2229656-49-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in polymer chemistry, drug delivery systems, and organic synthesis. As research continues to uncover new facets of this molecule's properties and applications, it is poised to play an increasingly significant role in both academic and industrial settings.
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